molecular formula C13H19N3O3S B2843388 (3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone CAS No. 1797846-58-2

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

Cat. No. B2843388
CAS RN: 1797846-58-2
M. Wt: 297.37
InChI Key: AQUZPQAFHYJFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Compound 10 in some studies.

Scientific Research Applications

Catalytic Asymmetric Addition of Organozinc Reagents

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a compound structurally related to the query molecule, has been used in the catalytic asymmetric addition of organozinc reagents to aldehydes. This process achieved high enantioselectivity, demonstrating the potential of four-membered heterocycle-based backbones, such as azetidine, for asymmetric induction in catalytic reactions (Wang et al., 2008).

Synthesis of Human Leukocyte Elastase Inhibitors

L-694,458, a potent human leukocyte elastase inhibitor, was synthesized using chiral synthesis involving key intermediates structurally similar to the query molecule. This synthesis employed enantioselective lipase hydrolysis and showcased the importance of azetidine derivatives in developing biologically active compounds (Cvetovich et al., 1996).

Generation of Nitrogen Heterocycles with Trifluoromethyl Groups

Research on the generation of 6-(Trifluoromethyl)-4,5-dihydro-2(3H)-pyridone and its application in synthesizing fused nitrogen heterocycles with trifluoromethyl groups involved azetidine derivatives. This work demonstrated the versatility of these molecules in creating complex heterocyclic structures with potential pharmaceutical applications (Okano et al., 1996).

Development of Antimicrobial Heterocyclic Compounds

Synthesis of novel heterocyclic compounds, including azolo-as-triazines, employed methodologies that share similarities with the synthesis of azetidine derivatives. These compounds demonstrated specific in vitro antimicrobial activity, highlighting the role of azetidine-like structures in medicinal chemistry (Novinson et al., 1976).

Cationic Polymerization of Azetidine

The cationic polymerization of azetidine, a process related to the synthesis of the query compound, was studied for the formation of polymers with varied amino functions. This research contributes to the understanding of polymerization mechanisms and the potential for developing new polymeric materials (Schacht & Goethals, 1974).

properties

IUPAC Name

[3-(2-methylpropylsulfonyl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-9(2)8-20(18,19)11-6-16(7-11)13(17)12-5-14-10(3)4-15-12/h4-5,9,11H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUZPQAFHYJFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Isobutylsulfonyl)azetidin-1-yl)(5-methylpyrazin-2-yl)methanone

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